molecular formula C7H3N3 B074902 Pyridine-3,5-dicarbonitrile CAS No. 1195-58-0

Pyridine-3,5-dicarbonitrile

Cat. No. B074902
CAS RN: 1195-58-0
M. Wt: 129.12 g/mol
InChI Key: UHPIOPMELXIDLL-UHFFFAOYSA-N
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Description

Pyridine-3,5-dicarbonitrile is a compound that has attracted interest due to its core structure being a precursor for various chemical reactions and applications, particularly in materials chemistry and organic semiconductors. This compound is utilized in the development of libraries for high-throughput synthesis and is known for its role in the construction of heavy-metal-free pure organic light-emitting diodes (OLEDs) (Guo et al., 2007); (Leitonas et al., 2023).

Synthesis Analysis

The synthesis of Pyridine-3,5-dicarbonitrile involves multi-component reactions which have been optimized over time. Microwave-assisted synthesis and the use of metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions have shown to improve yield and efficiency (Guo et al., 2007); (Thimmaiah et al., 2012).

Molecular Structure Analysis

The molecular structure of Pyridine-3,5-dicarbonitrile has been characterized using various spectroscopic methods. These studies provide insights into the electronic and photophysical properties essential for its applications in electronic devices (Leitonas et al., 2023).

Chemical Reactions and Properties

Pyridine-3,5-dicarbonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It undergoes reactions such as Knoevenagel condensation, Michael addition, and SN2 cyclization. The functionality of the compound allows it to be a precursor for various biologically active compounds and materials with specific properties (Demidov et al., 2021).

Physical Properties Analysis

The physical properties of Pyridine-3,5-dicarbonitrile, such as solubility, melting point, and crystalline structure, are crucial for its applications in material science and organic synthesis. These properties are determined by the molecular structure and substituent effects (Feng, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of Pyridine-3,5-dicarbonitrile, are influenced by its nitrile groups and the aromatic pyridine ring. These attributes make it a valuable compound in the field of organic chemistry and materials science for the development of new materials and organic compounds (Leitonas et al., 2023).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Materials Chemistry .

Summary of the Application

Pyridine-3,5-dicarbonitrile is used as a core for emitters in OLEDs. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

Methods of Application

The singlet–triplet energy gap (Δ EST) of the molecules is in good agreement with that predicted by corrected time-dependent density functional theory. When bis-PXZ-PCN is doped into the host material CBP (10 wt%), the Δ EST value of 0.04 eV is achieved, and this facilitates effective reverse intersystem crossing (RISC, kRISC = 9.8 × 10 5 s −1 ) .

Results or Outcomes

Bis-PXZ-PCN endows its device with orange-red electroluminescence peak at 600 nm, accompanied by maximum external quantum efficiency of 9.8% and an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m −2 .

Application in Green Chemistry

Specific Scientific Field

This application falls under the field of Green Chemistry .

Summary of the Application

A simple, economical, and environmentally benign protocol has been described for one-pot synthesis of medicinally privileged 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines by three-component condensation between aldehyde, malononitrile, and thiol using diethylamine as a catalyst .

Methods of Application

The synthesis of pyridine-3,5-dicarbonitriles is achieved through a one-pot, three-component condensation between aldehyde, malononitrile, and thiol .

Results or Outcomes

The synthesized pyridine-3,5-dicarbonitriles exhibit diverse medicinal properties such as antibacterial, anticancer, potassium channel opener for treatment of urinary incontinence, anti-hepatitis B virus infection, Parkinson’s disease, hypoxia, asthma, cancer, kidney diseases, etc .

Application in Heavy-Metal-Free Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

This application falls under the field of Materials Chemistry .

Summary of the Application

The pyridine-3,5-dicarbonitrile moiety has gained significant attention in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) .

Methods of Application

The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

Results or Outcomes

The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

Application in Drug Development

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Compounds belonging to this class are known to exhibit diverse pharmacological activities and are useful as anti-prion, anti-hepatitis B virus, anti-bacterial, and anticancer agents and as potassium channel openers in the treatment of urinary incontinence .

Methods of Application

A method for the design of highly functionalized pyridine compounds is based on the condensation involving malononitrile, aldehydes, and thiols .

Results or Outcomes

A few compounds of this class have been reported to serve as high potency agonists for human adenosine receptors and are, therefore, used in the development of new drugs useful in the treatment of Parkinson’s disease, hypoxia/ischemia, asthma, kidney disease, and epilepsy .

Application in Green-Red Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field

This application falls under the field of Materials Chemistry .

Summary of the Application

The pyridine-3,5-dicarbonitrile moiety has been successfully modified for use in high-efficiency green-red organic light-emitting diodes (OLEDs). The modification strategy involves the use of 4-(diphenylamino)-2,6-dimethylphenyl (TPAm) donors and various pyridine-3,5-dicarbonitrile acceptors to design and synthesize three thermally activated delayed fluorescence (TADF) emitters with donor-acceptor (D-A) structures .

Methods of Application

The synthesis of these TADF emitters involves the condensation of two malononitrile molecules with aromatic aldehydes and thiols .

Results or Outcomes

The synthesized TADF emitters exhibit impressive electroluminescence performance, making them promising candidates for use in high-efficiency green-red OLEDs .

Application in Synthesis of Biologically Active Compounds

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold, derivatives of which are highly functionalized heterocyclic compounds with potential biological activity, can be synthesized using pyridine-3,5-dicarbonitrile .

Methods of Application

The synthesis is based on two approaches to the target products: first, cyclocondensation of two malononitrile molecules with aromatic aldehydes and thiols (pseudo-4CR), and second, three-component cyclocondensation of malononitrile with 2-arylidenemalononitrile and thiols (3CR) .

Results or Outcomes

The synthesized 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine derivatives have been found to exhibit diverse pharmacological activities and are used in the development of new drugs useful in the treatment of various diseases .

Safety And Hazards

Pyridine-3,5-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .

Future Directions

The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

properties

IUPAC Name

pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPIOPMELXIDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152473
Record name Pyridine-3,5-dicarbonitrile
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Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3,5-dicarbonitrile

CAS RN

1195-58-0
Record name 3,5-Pyridinedicarbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-3,5-dicarbonitrile
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Record name Pyridine-3,5-dicarbonitrile
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Record name Pyridine-3,5-dicarbonitrile
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Record name Pyridine-3,5-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
559
Citations
K Guo, MJ Thompson, TRK Reddy, R Mutter, B Chen - Tetrahedron, 2007 - Elsevier
Mechanistic investigations into the multi-component synthesis of pyridine-3,5-dicarbonitriles have established a defined reaction pathway, particularly clarifying the role of aerobic …
Number of citations: 56 www.sciencedirect.com
Z Chen, Z Wu, F Ni, C Zhong, W Zeng, D Wei… - Journal of Materials …, 2018 - pubs.rsc.org
The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying …
Number of citations: 56 pubs.rsc.org
H Joshi, N Shah, D Sakar, NC Desai… - …, 2018 - Wiley Online Library
We have developed eco‐friendly route for the synthesis of title compounds by using simple compounds like aromatic aldehydes, malononitrile, 4‐bromothiophenol and NaHCO 3 . In …
SL Deng, YK Chen, J Lei, J Jayakumar… - … Applied Materials & …, 2023 - ACS Publications
The strategy of acceptor modification is a powerful technique for tuning the emission color of thermally activated delayed fluorescence (TADF) emitters. In this study, we have …
Number of citations: 3 pubs.acs.org
NFH Mahmoud, A El-Sewedy - Journal of Chemistry, 2018 - hindawi.com
A number of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives were synthesized via one-pot multicomponent condensation reactions of different aromatic aldehydes …
Number of citations: 17 www.hindawi.com
N Kanomata, H Nagahara… - Journal of heterocyclic …, 1992 - Wiley Online Library
Structural modification of NAD(P) model compounds, N,N,N',N'‐tetramethylpyridine‐3,5‐dicarboxamide (1), pyridine‐3,5‐dicarbonitrile (2), and 4‐methylpyridine‐3,5‐dicarbonitrile (3), …
Number of citations: 5 onlinelibrary.wiley.com
B Vigante, K Leitonas, D Volyniuk… - … A European Journal, 2019 - Wiley Online Library
With the aim of developing all‐organic bipolar semiconductors with high charge mobility and efficient E‐type fluorescence (so‐called TADF) as environmentally friendly light‐emitting …
M Betti, D Catarzi, F Varano, M Falsini, K Varani… - European Journal of …, 2018 - Elsevier
A new series of amino-3,5-dicyanopyridines (3–28) as analogues of the adenosine hA 2B receptor agonist BAY60-6583 (compound 1) was synthesized. All the compounds that interact …
Number of citations: 40 www.sciencedirect.com
SAS Ghozlan, MA Ramadan… - Organic …, 2018 - pdfs.semanticscholar.org
A novel series of interesting N-(pyrazol-5-yl) pyridine-3, 5-dicarbonitrile, pyrazolo [1, 5-a] pyrido [3, 2-e] pyrimidine-7-carbonitrile and pyrazolo [4, 3-e] pyrido [1, 2-a] pyrimidine-6, 8-…
Number of citations: 4 pdfs.semanticscholar.org
K Guo, MJ Thompson, B Chen - The Journal of Organic Chemistry, 2009 - ACS Publications
The effects of an ionic base, tetrabutylammonium hydroxide (TBAH), and an amine base, piperidine, on the direct synthesis of pyridine-3,5-dicarbonitriles using a multicomponent …
Number of citations: 86 pubs.acs.org

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